![molecular formula C21H25ClN2O B13928107 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-benzyl-2-phenyl-2,9-diazaspiro[45]decan-1-one;hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization.
Introduction of Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include benzyl chloride and phenyl magnesium bromide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, phenyl magnesium bromide.
Major Products
Oxidation: Benzyl alcohol, benzoic acid.
Reduction: Benzylamine, phenylethylamine.
Substitution: Various substituted benzyl and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has been studied for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1). Inhibition of RIPK1 has shown therapeutic potential in treating inflammatory diseases and necroptosis . The compound has also been explored for its anti-necroptotic effects in cellular models .
Wirkmechanismus
The compound exerts its effects by inhibiting the kinase activity of receptor interaction protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death. By preventing necroptosis, the compound shows potential in reducing inflammation and cell death in various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar kinase inhibitory properties.
4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride: A related compound with a different substitution pattern on the spirocyclic core.
Uniqueness
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific substitution pattern, which provides distinct pharmacological properties. Its ability to inhibit RIPK1 with high potency makes it a valuable lead compound for further drug development .
Eigenschaften
Molekularformel |
C21H25ClN2O |
|---|---|
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24N2O.ClH/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18;/h1-6,8-11H,7,12-17H2;1H |
InChI-Schlüssel |
UMFAODLQPLGNTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


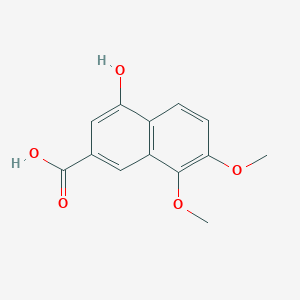

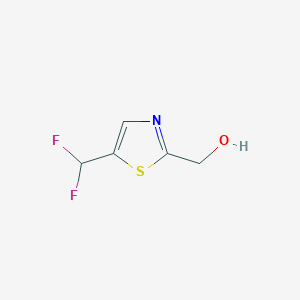
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)
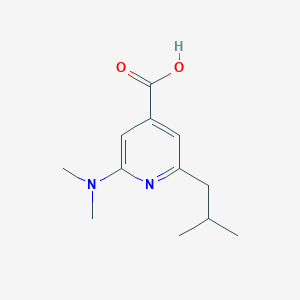
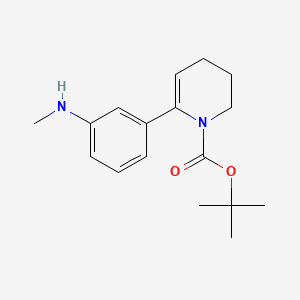
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13928073.png)


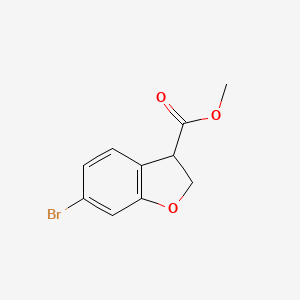
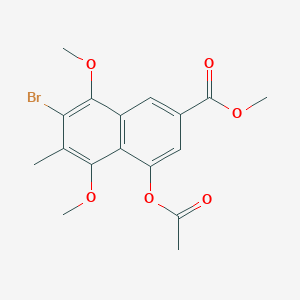

![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
